molecular formula C23H26ClN7O2 B1203165 2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate

2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate

Cat. No.: B1203165
M. Wt: 467.9 g/mol
InChI Key: QKBISNUGIKKCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate is a complex organic compound that belongs to the class of triazene derivatives. It is characterized by the presence of a benzyl group, a chloro-substituted phenyl ring, and a pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate typically involves multiple steps. One common approach is the diazotization of aniline derivatives followed by coupling with a pyrimidine compound. The reaction conditions often require acidic or basic environments, and the use of solvents such as ethanol or dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H26ClN7O2

Molecular Weight

467.9 g/mol

IUPAC Name

2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate

InChI

InChI=1S/C23H26ClN7O2/c1-3-19-21(22(25)28-23(26)27-19)17-9-10-18(24)20(13-17)29-30-31(11-12-33-15(2)32)14-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3,(H4,25,26,27,28)

InChI Key

QKBISNUGIKKCIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)N=NN(CCOC(=O)C)CC3=CC=CC=C3

Synonyms

2,4-diamino-5-(3-(3-(2-(acetyloxy)ethyl)-3-benzyltriazen-1-yl)-4-chlorophenyl)-6-ethylpyrimidine
DAEBCE-pyrimidine

Origin of Product

United States

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